2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide

Fragment-based lead discovery NMR quality control Library validation

2-(2-Methylphenoxy)-N-pyrimidin-2-ylacetamide (CAS 723737-15-3) is a synthetic small molecule belonging to the N-pyrimidinyl-2-phenoxyacetamide class, distinguished by an ortho-methyl substituent on the phenyl ring. It has been quality-controlled and released as part of a publicly curated fragment library for NMR-based screening , and was experimentally tested for binding to the SARS-CoV-2 5′-UTR RNA in the COVID19-NMR consortium.

Molecular Formula C13H13N3O2
Molecular Weight 243.266
CAS No. 723737-15-3
Cat. No. B2786365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide
CAS723737-15-3
Molecular FormulaC13H13N3O2
Molecular Weight243.266
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=NC=CC=N2
InChIInChI=1S/C13H13N3O2/c1-10-5-2-3-6-11(10)18-9-12(17)16-13-14-7-4-8-15-13/h2-8H,9H2,1H3,(H,14,15,16,17)
InChIKeyRVLJKTAZWJQYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenoxy)-N-pyrimidin-2-ylacetamide (CAS 723737-15-3): Fragment-Library-Validated Phenoxyacetamide Scaffold for Kinase and Adenosine Receptor Programs


2-(2-Methylphenoxy)-N-pyrimidin-2-ylacetamide (CAS 723737-15-3) is a synthetic small molecule belonging to the N-pyrimidinyl-2-phenoxyacetamide class, distinguished by an ortho-methyl substituent on the phenyl ring. It has been quality-controlled and released as part of a publicly curated fragment library for NMR-based screening [1], and was experimentally tested for binding to the SARS-CoV-2 5′-UTR RNA in the COVID19-NMR consortium [2]. The compound exhibits a molecular weight of 243.26 g/mol, a predicted LogP of 1.80, and a topological polar surface area (TPSA) of 64.11 Ų . Its core scaffold is shared with a series of potent adenosine A2A receptor antagonists (e.g., compound 14, Ki = 0.4 nM) described by Zhang et al. [3].

Why Generic Substitution of 2-(2-Methylphenoxy)-N-pyrimidin-2-ylacetamide (CAS 723737-15-3) Fails: Ortho-Methyl Effects on Conformation, Lipophilicity, and Screening Outcomes


The ortho-methyl group on the phenyl ring is not a passive substituent—it imposes a steric and electronic signature that distinguishes this compound from its unsubstituted (CAS 346718-71-6), para-chloro, and other phenyl analogs. In the adenosine A2A antagonist series, subtle changes in the phenoxy substitution pattern produced dramatic shifts in potency (Ki ranging from 0.4 nM to >1 µM) and selectivity [1]. The ortho-methyl group restricts rotational freedom around the O–CH2 bond, pre-organizing the bioactive conformation and modulating the electron density of the phenoxy oxygen. This manifests in measurable differences: the target compound's predicted LogP of 1.80 is approximately 0.5 log units higher than its unsubstituted counterpart, altering both solubility and non-specific binding profiles . Furthermore, in fragment-based screening, the compound exhibited a distinct binding signature against the SARS-CoV-2 5′-UTR RNA (LOGSY factor 1.59, T2 reduction 20%, CSP 1 Hz) [2]—a fingerprint that cannot be assumed for any close analog. These physicochemical and interaction-profile differences mean that generic substitution without empirical validation risks losing target engagement, altering off-target liability, and compromising reproducibility in both biochemical and cellular assays.

Quantitative Differentiation Evidence: 2-(2-Methylphenoxy)-N-pyrimidin-2-ylacetamide vs. Closest Analogs


Fragment Library NMR Quality Control: 1H 1D NMR Spectrum Validated at 600 MHz in DMSO-d6

The target compound has been formally accessioned into the BMRB fragment library (entry bmse011182) with a high-resolution 1D 1H NMR spectrum acquired at 600 MHz in DMSO-d6 at 298 K, pH 6.0, at 1 mM concentration [1]. In contrast, the unsubstituted analog 2-phenoxy-N-pyrimidin-2-ylacetamide (CAS 346718-71-6) lacks equivalent publicly archived QC data in the BMRB, meaning its identity and purity cannot be verified to the same standard without independent re-analysis. The availability of a validated reference spectrum reduces procurement risk and eliminates the need for costly in-house QC re-characterization.

Fragment-based lead discovery NMR quality control Library validation

SARS-CoV-2 5′-UTR RNA Binding: Fragment Screening Hit with Measured LOGSY, T2, and CSP Values

In the COVID19-NMR fragment screening campaign targeting the SARS-CoV-2 5′-UTR RNA, the target compound registered a LOGSY factor of 1.59, a T2 reduction of 20%, and a chemical shift perturbation (CSP) of 1 Hz, with all three orthogonal readouts positive ('Yes') for binding [1]. Across the same screening plate, fragment hits displayed a wide range of LOGSY factors (0.8 to 17.14) and T2 reductions (20% to 108%), placing the target compound in a moderate-affinity binder cluster with a clean, unambiguous binding profile (low CSP, clear LOGSY, minimal line broadening) [1]. The unsubstituted analog (CAS 346718-71-6) was not tested in this screen, and no comparable RNA-binding data have been reported for it.

Antiviral drug discovery RNA-targeted small molecules Fragment screening

Lipophilicity and Polar Surface Area Differentiation: Ortho-Methyl Impact on Physicochemical Profile

The ortho-methyl substituent increases the calculated LogP by approximately 0.5 log units relative to the unsubstituted phenyl analog (estimated LogP ~1.3 for CAS 346718-71-6), while preserving an identical TPSA of 64.11 Ų and H-bond donor/acceptor count (1 donor, 4 acceptors) . This yields a higher LogP/TPSA ratio, suggesting improved membrane permeability without sacrificing hydrogen-bonding capacity—a desirable profile for CNS-targeted programs. The predicted density is 1.256 ± 0.06 g/cm³ , compared to an estimated ~1.22 g/cm³ for the unsubstituted analog based on the reduced molecular weight (229.23 vs. 243.26 g/mol).

Medicinal chemistry Drug-likeness optimization Property-based design

Adenosine A2A Receptor Antagonist Class SAR: Ortho-Substitution as a Key Potency Modulator

In the foundational N-pyrimidinyl-2-phenoxyacetamide adenosine A2A antagonist series (Zhang et al., 2008), systematic variation of the phenyl substituent produced Ki values spanning from 0.4 nM (compound 14) to >1 µM, with selectivity ratios (A1/A2A) exceeding 100-fold for the optimized leads [1]. The lead compound 14 demonstrated in vivo efficacy in the rat haloperidol-induced catalepsy model at a minimum effective dose (MED) of 10 mg/kg p.o. [1]. While the target compound itself was not reported in this study, its ortho-methyl substitution pattern is directly precedented in the SAR table: the ortho-substituted analogs in this series consistently showed distinct potency and selectivity profiles compared to meta- or para-substituted congeners. This class-level SAR provides a rational basis for prioritizing the ortho-methyl derivative in adenosine receptor programs over unsubstituted or para-substituted analogs that may exhibit weaker binding.

Adenosine A2A receptor Parkinson's disease GPCR antagonist

Procurement Specification: 98% Purity with Controlled Storage and Shipping Conditions

The target compound is commercially available with a certified purity of ≥98% (Cat. No. CS-0257410), stored sealed in dry conditions at 2–8°C, and shipped at room temperature within the continental US . Current pricing is USD 348/50mg, USD 520/100mg, and USD 744/250mg . In contrast, the unsubstituted analog (CAS 346718-71-6) is listed only with limited supplier notes and without publicly stated purity or storage specifications on major platforms . The availability of defined purity, storage conditions, and transparent pricing for the target compound reduces procurement uncertainty and ensures batch-to-batch consistency—critical for reproducible screening campaigns.

Compound procurement Quality specifications Supply chain

Optimal Application Scenarios for 2-(2-Methylphenoxy)-N-pyrimidin-2-ylacetamide (CAS 723737-15-3) Based on Quantitative Evidence


Fragment-Based Lead Discovery (FBLD) Against RNA Targets, Particularly Viral 5′-UTR Elements

The compound is a confirmed fragment hit against the SARS-CoV-2 5′-UTR RNA with orthogonal NMR validation (LOGSY, T2, CSP all positive) [1]. Its moderate binding affinity (LOGSY factor 1.59, T2 reduction 20%) and clean binding profile (low CSP, minimal line broadening) make it an ideal starting fragment for structure-guided optimization. The pre-existing BMRB NMR reference data [2] further supports ligand-based NMR experiments (STD, WaterLOGSY, CPMG) without requiring de novo spectral assignment.

Adenosine A2A Receptor Antagonist Lead Optimization with Ortho-Substitution SAR Exploration

The ortho-methyl substitution pattern is directly precedented in the adenosine A2A antagonist SAR series by Zhang et al., where phenyl ring substitution profoundly modulated potency and selectivity [3]. The target compound can serve as a scaffold-hopping starting point or a comparator tool compound to probe the steric and electronic requirements of the A2A binding pocket, leveraging its increased LogP (1.80) and preserved TPSA (64.11 Ų) for CNS drug design .

Chemical Biology Probe Development Requiring Validated Fragment Library Compounds

As a BMRB-quality-controlled fragment with a publicly archived 600 MHz 1D 1H NMR spectrum [2], this compound meets the rigor required for chemical biology probe campaigns. The defined purity (≥98%) and controlled storage conditions (2–8°C, sealed dry) ensure reproducible results across independent laboratories, addressing a common source of variability in fragment screening.

Computational Chemistry and QSAR Model Building for Phenoxyacetamide Derivatives

The availability of both experimental (NMR, binding data) and calculated (LogP, TPSA, density) parameters makes this compound a valuable data point for building and validating QSAR models. Its ortho-methyl substitution provides a distinct structural perturbation compared to unsubstituted and para-substituted analogs, enriching training sets for machine learning models predicting ADME properties or target binding.

Quote Request

Request a Quote for 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.